![molecular formula C23H17Cl2N3OS B2846842 N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1206994-83-3](/img/structure/B2846842.png)
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Compounds with structural similarities to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide have been studied for their unique structural properties, including molecular shape and intermolecular interactions. For example, Boechat et al. (2011) investigated compounds with similar structural motifs, revealing intricate hydrogen bonding and π-interactions that contribute to their 3-D molecular arrays. These structural analyses are essential for understanding the chemical behavior and potential applications in materials science and crystal engineering (Boechat et al., 2011).
Anticancer and Antibacterial Activities
Several research studies focus on derivatives of related structures for their anticancer and antibacterial activities. Yurttaş et al. (2015) synthesized benzothiazole derivatives that showed considerable anticancer activity against certain cancer cell lines. This suggests that similar compounds, including this compound, may also possess anticancer properties (Yurttaş, Tay, & Demirayak, 2015). Additionally, Desai et al. (2008) explored the antibacterial activity of similar compounds, indicating potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticonvulsant and Antimicrobial Properties
Compounds with imidazole and thiazole rings have been evaluated for their anticonvulsant and antimicrobial activities. Aktürk et al. (2002) demonstrated that omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives exhibit anticonvulsant properties, suggesting similar potential for this compound (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Mistry et al. (2009) synthesized thiazolidinone and acetidinone derivatives, assessing their antimicrobial activity against various microorganisms, indicating the broad applicability of such compounds in antimicrobial drug development (Mistry, Desai, & Intwala, 2009).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-8-4-10-19(12-17)27-22(29)15-30-23-26-14-21(16-6-2-1-3-7-16)28(23)20-11-5-9-18(25)13-20/h1-14H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXFCOARAPXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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